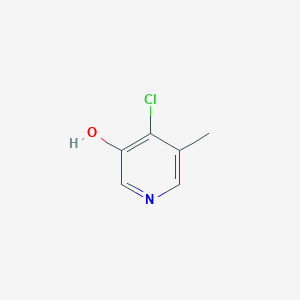

4-Chloro-5-methylpyridin-3-OL

Beschreibung

4-Chloro-5-methylpyridin-3-OL is a pyridine derivative featuring a hydroxyl group at position 3, a chlorine substituent at position 4, and a methyl group at position 5.

Eigenschaften

Molekularformel |

C6H6ClNO |

|---|---|

Molekulargewicht |

143.57 g/mol |

IUPAC-Name |

4-chloro-5-methylpyridin-3-ol |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-8-3-5(9)6(4)7/h2-3,9H,1H3 |

InChI-Schlüssel |

YGDRDQJGXKHHDG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=CC(=C1Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-5-methylpyridin-3-ol kann durch verschiedene Methoden erreicht werden. Ein gängiger Ansatz beinhaltet die Chlorierung von 5-Methylpyridin-3-ol. Die Reaktion verwendet typischerweise ein Chlorierungsmittel wie Thionylchlorid (SOCl2) oder Phosphorpentachlorid (PCl5) unter kontrollierten Bedingungen, um das Chloratom an der gewünschten Position einzuführen .

Ein weiteres Verfahren beinhaltet die Verwendung von 2-Chlor-5-methyl-4-nitropyridin-1-oxid als Zwischenprodukt. Diese Verbindung kann mit einem Platinkatalysator hydriert werden, um 2-Chlor-5-methyl-4-pyridinamin zu erhalten, das dann mit Kaliumhydroxid (KOH) in Methanol zu 4-Amino-5-methyl-1H-pyridin-2-on umgesetzt wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von 4-Chlor-5-methylpyridin-3-ol beinhaltet in der Regel groß angelegte Chlorierungsprozesse. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen gewährleistet eine präzise Steuerung der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Auswahl der Chlorierungsmittel und Katalysatoren wird optimiert, um Nebenprodukte und Umweltauswirkungen zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlor-5-methylpyridin-3-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um das Chloratom zu entfernen oder um die Hydroxylgruppe in ein Wasserstoffatom umzuwandeln.

Substitution: Das Chloratom kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Nukleophile Substitutionsreaktionen verwenden häufig Basen wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3) in polaren Lösungsmitteln.

Hauptprodukte

Oxidation: Bildung von 4-Chlor-5-methylpyridin-3-on.

Reduktion: Bildung von 5-Methylpyridin-3-ol.

Substitution: Bildung verschiedener substituierter Pyridine, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-5-methylpyridin-3-ol hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und so zur Hemmung oder Aktivierung bestimmter Signalwege führen. Das Vorhandensein des Chloratoms und der Hydroxylgruppe ermöglicht Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit Zielmolekülen, was seine Bindungsaffinität und Spezifität beeinflusst.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-methylpyridin-3-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and hydroxyl group allows for hydrogen bonding and electrostatic interactions with target molecules, influencing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridine Derivatives

Structural Analogs and Substituent Positioning

The following pyridine derivatives share functional group similarities but differ in substituent positions or additional moieties (Table 1):

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Electronic Effects : Chlorine’s electron-withdrawing nature decreases electron density on the pyridine ring, affecting electrophilic substitution patterns. Methoxy groups (e.g., in 5-Chloro-2,3-dimethoxypyridin-4-ol ) donate electrons, altering reactivity and solubility.

- Hydrogen Bonding: The hydroxyl group in this compound likely enhances solubility in polar solvents, similar to 3-Amino-5-methoxypyridin-4-ol·2HCl, where the amino and hydroxyl groups facilitate ionic interactions .

Physicochemical Properties

While quantitative data (e.g., melting points, logP) for this compound are unavailable in the evidence, trends can be inferred:

- Solubility : The hydroxyl group increases polarity, but the hydrophobic methyl group at position 5 may reduce aqueous solubility compared to analogs like 5-Chloro-2,3-dimethoxypyridin-4-ol, which has multiple methoxy groups .

- Acidity : The hydroxyl proton’s acidity depends on substituent proximity. In 2-Chloro-5-methylpyridin-3-ol (), the ortho-Cl may stabilize the deprotonated form via inductive effects, whereas para-Cl in the target compound may have a weaker influence.

Research Tools and Methodological Notes

- Crystallography : Programs like ORTEP-3 () and SHELXT () enable precise determination of substituent positioning and intermolecular interactions, critical for comparing analogs.

- Limitations : Direct experimental data for this compound are sparse in the provided evidence; comparisons rely on structural extrapolation from cataloged compounds.

Biologische Aktivität

4-Chloro-5-methylpyridin-3-OL, a pyridine derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound possesses a unique structure characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group attached to the pyridine ring. Its molecular formula is . The functional groups contribute significantly to its reactivity and biological properties, allowing for interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, while the chlorine atom enhances lipophilicity, improving membrane permeability. This interaction can lead to enzyme inhibition or modulation of receptor activity, making it a valuable compound in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.

Anticancer Potential

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, it has been investigated for its potential in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

The compound is noted for its role as an enzyme inhibitor . It has been shown to interact with enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects with Minimum Inhibitory Concentrations (MIC) ranging from 25 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 50 |

Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 30 | 60 |

| 50 | 35 |

Applications in Drug Development

Given its biological activities, this compound serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for potential applications in treating infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.